2-(4-bromophenoxy)-N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]acetamide
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Overview
Description
2-(4-bromophenoxy)-N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]acetamide is a complex organic compound that features a combination of bromophenoxy, fluorobenzoyl, and benzofuran moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromophenoxy)-N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-bromophenol with acetic anhydride to form 4-bromophenyl acetate. This intermediate is then reacted with 4-fluorobenzoyl chloride in the presence of a base to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the general principles of organic synthesis, such as the use of high-purity reagents, controlled reaction conditions, and efficient purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions
2-(4-bromophenoxy)-N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]acetamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur, particularly at the bromophenoxy and fluorobenzoyl sites, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
2-(4-bromophenoxy)-N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-bromophenoxy)-N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress and apoptosis pathways .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-(4-bromophenoxy)-N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]acetamide is unique due to its specific combination of bromophenoxy, fluorobenzoyl, and benzofuran groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C23H15BrFNO4 |
---|---|
Molecular Weight |
468.3 g/mol |
IUPAC Name |
2-(4-bromophenoxy)-N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]acetamide |
InChI |
InChI=1S/C23H15BrFNO4/c24-15-7-11-17(12-8-15)29-13-20(27)26-21-18-3-1-2-4-19(18)30-23(21)22(28)14-5-9-16(25)10-6-14/h1-12H,13H2,(H,26,27) |
InChI Key |
WKCMGPMMHOESSW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(O2)C(=O)C3=CC=C(C=C3)F)NC(=O)COC4=CC=C(C=C4)Br |
Origin of Product |
United States |
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